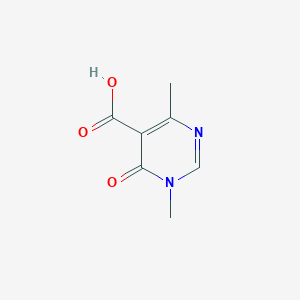

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that has been studied for its potential use in the treatment of hyperuricemia-associated diseases . It is a type of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC), which has been reported to have remarkable activities as xanthine oxidase inhibitors (XOIs) .

Synthesis Analysis

The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid and its derivatives has been reported in several studies . These compounds were synthesized by reductive dethionation of the corresponding 2-thiono-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been analyzed using three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Applications De Recherche Scientifique

Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .

Matrix Metalloproteinase 13 Inhibitors

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been designed and synthesized, and their inhibition effects on MMP 3, MMP 12 and MMP 13 have been evaluated . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

Antimycobacterial Activities

With the aid of structure-based virtual screening and computationally guided design, a series of novel scaffold N - (1- (6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives with significant antimycobacterial activities have been identified .

Treatment for Hyperuricemia and Gout

Xanthine oxidase is the rate-limiting enzyme critical for the synthesis of uric acid, and therefore xanthine oxidase inhibitors are considered as one of the promising therapies for hyperuricemia and gout .

Mécanisme D'action

Target of Action

The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .

Result of Action

The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .

Orientations Futures

The future directions for the study of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involve the design and development of novel xanthine oxidase inhibitors. Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions . These hits were also found to be relatively stable in the binding pocket by MD simulations , indicating their potential for further study and development.

Propriétés

IUPAC Name |

1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZOEARKGFXQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)

![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)